A Technical Guide to the Solubility of Tert-butyl 2-aminoisonicotinate for Researchers and Drug Development Professionals
A Technical Guide to the Solubility of Tert-butyl 2-aminoisonicotinate for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-aminoisonicotinate, a key building block in medicinal chemistry. In the absence of extensive public data, this document emphasizes the foundational principles and methodologies required to accurately determine and predict its solubility. We delve into the predicted physicochemical properties of the molecule, outline expected solubility trends in a range of common solvents, and provide a detailed, field-proven experimental protocol for both kinetic and equilibrium solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to confidently assess the solubility of this and similar compounds, a critical parameter in the journey from discovery to clinical application.
Introduction: The Significance of Solubility in Drug Discovery
Tert-butyl 2-aminoisonicotinate is a functionalized pyridine derivative with significant potential in the synthesis of novel therapeutic agents. Its structural motifs, including the amino-pyridine core and the tert-butyl ester, are frequently encountered in molecules designed to interact with biological targets. The solubility of such a compound is a paramount physicochemical property that dictates its utility at every stage of the drug development pipeline. From ensuring homogeneity in high-throughput screening campaigns to influencing bioavailability and formulation strategies, a thorough understanding of a compound's solubility is non-negotiable.
This guide will provide a robust framework for approaching the solubility assessment of tert-butyl 2-aminoisonicotinate. We will first establish a theoretical foundation by predicting its key physicochemical properties and discussing the anticipated solubility behavior in various solvent systems. Subsequently, a detailed, step-by-step experimental protocol will be presented, grounded in established industry best practices and regulatory guidelines.
Physicochemical Properties: A Predictive Analysis
Table 1: Predicted Physicochemical Properties of Tert-butyl 2-aminoisonicotinate
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure. |
| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to related pyridine derivatives like methyl 2-aminoisonicotinate. |
| Melting Point | 130-150 °C | Expected to be in a similar range to methyl 2-aminoisonicotinate (145-149 °C), with the bulkier tert-butyl group potentially influencing crystal packing and thus the melting point. |
| pKa | 3-5 (for the pyridine nitrogen) | The amino group is a weak base, and the pyridine nitrogen will have a pKa typical for aminopyridines. The exact value will be influenced by the electronic effects of the ester group. |
| LogP | 1.5 - 2.5 | The tert-butyl group significantly increases lipophilicity compared to a methyl ester. This is a crucial parameter for predicting solubility in both aqueous and organic solvents. |
Predicted Solubility Profile
The solubility of tert-butyl 2-aminoisonicotinate will be a function of the interplay between its polar (amino group, pyridine nitrogen, ester carbonyl) and non-polar (tert-butyl group, pyridine ring) functionalities.
Aqueous Solubility
The presence of the amino group and the pyridine nitrogen suggests that the aqueous solubility will be pH-dependent.
-
Acidic Conditions (pH < pKa): In acidic solutions, the amino group and the pyridine nitrogen will be protonated, forming a more polar, cationic species. This will lead to a significant increase in aqueous solubility.
-
Neutral to Basic Conditions (pH > pKa): In this range, the compound will exist primarily in its neutral, less polar form, resulting in lower aqueous solubility.
Organic Solvent Solubility
Based on the principle of "like dissolves like," the following trends are anticipated:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. Also, good solubility is expected in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents due to their ability to hydrogen bond with the amino group and pyridine nitrogen, while also having some capacity to solvate the non-polar regions.
-
Low Solubility: Non-polar solvents like hexanes and toluene are expected to be poor solvents for this compound due to the presence of the polar functional groups.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining both the kinetic and equilibrium solubility of tert-butyl 2-aminoisonicotinate. This protocol is designed to be self-validating by incorporating appropriate controls and adhering to principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Materials and Equipment
-
Tert-butyl 2-aminoisonicotinate (synthesized and purified, with purity confirmed by HPLC and NMR)
-
A range of solvents (e.g., water, pH 1.2, 4.5, 6.8 buffers, methanol, ethanol, isopropanol, acetonitrile, DMSO, dichloromethane, toluene, hexane)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining kinetic and equilibrium solubility.
Step-by-Step Protocol
Part A: HPLC Method Development and Validation
-
Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying tert-butyl 2-aminoisonicotinate. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[3][4]
-
Method Validation: Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines. This ensures the reliability of the concentration measurements.
Part B: Kinetic Solubility Determination [5][6][7]
-
Stock Solution Preparation: Prepare a concentrated stock solution of tert-butyl 2-aminoisonicotinate in DMSO (e.g., 10 mg/mL).
-
Sample Preparation: In individual vials, add a small aliquot of the DMSO stock solution to each of the selected solvents to achieve a target concentration (e.g., 100 µg/mL). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).
-
Sample Processing: After incubation, visually inspect for precipitation. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any precipitate.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound by the validated HPLC method.
Part C: Equilibrium Solubility Determination [2][8]
-
Sample Preparation: Add an excess amount of solid tert-butyl 2-aminoisonicotinate to each solvent in individual vials. The presence of undissolved solid is crucial for reaching equilibrium.
-
Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound by the validated HPLC method.
Data Analysis and Interpretation
-
Quantification: Use the calibration curve generated during HPLC method validation to determine the concentration of tert-butyl 2-aminoisonicotinate in each sample.
-
Reporting: Report the solubility in mg/mL or µg/mL. For aqueous solutions, also report the pH of the final solution.
Summary of Expected Solubility Data
The following table provides a template for summarizing the experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of Tert-butyl 2-aminoisonicotinate at 25 °C
| Solvent | Kinetic Solubility (µg/mL) | Equilibrium Solubility (µg/mL) |
| Aqueous Buffers | ||
| pH 1.2 HCl | ||
| pH 4.5 Acetate | ||
| pH 6.8 Phosphate | ||
| Water | ||
| Organic Solvents | ||
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetonitrile | ||
| Dichloromethane | ||
| Toluene | ||
| Hexane | ||
| Dimethyl Sulfoxide (DMSO) | >10,000 (estimated) | >10,000 (estimated) |
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of tert-butyl 2-aminoisonicotinate. By combining predictive analysis with a robust experimental protocol, researchers can confidently generate the critical solubility data needed to advance their drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, serving as a valuable resource for the scientific community. Future work should focus on the experimental determination of the solubility profile as described, as well as investigating the impact of temperature and the presence of co-solvents and excipients on the solubility of this promising compound.
References
-
Naicker, T., et al. (2016). Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), pp. 831-832. [Link]
-
Firth, M., et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. [Link]
-
PubChem. tert-Butyl isonicotinate. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. [Link]
-
ResearchGate. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
-
ResearchGate. (2018). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. PubMed Central. [Link]
-
ResearchGate. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ResearchGate. (2021). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Reddit. (2018). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]
-
LookChem. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5552-5554. [Link]
-
Journal of the American Chemical Society. (2021). Bright Ratiometric Fluorescent Thermometer in a Spin Crossover Molecule toward Visualization of Spin-State Equilibria. [Link]
-
PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
PubMed. (2009). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
United States Pharmacopeia. (2023). <1236> Solubility Measurements. [Link]
-
arXiv. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. [Link]
-
PubMed Central. (2013). Metabolically Stable tert-Butyl Replacement. [Link]
-
ResearchGate. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. [Link]
-
ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Physical Sciences Data Infrastructure. (2024). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. [Link]
-
ResearchGate. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Solubility Measurements | USP-NF [uspnf.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. asianpubs.org [asianpubs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. â©1236⪠Solubility Measurements [doi.usp.org]



